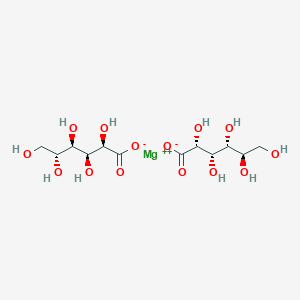

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Vue d'ensemble

Description

Le gluconate de magnésium est un composé chimique de formule MgC₁₂H₂₂O₁₄. Il s'agit du sel de magnésium de l'acide gluconique, reconnu pour sa biodisponibilité élevée, ce qui en fait un complément efficace pour augmenter les niveaux de magnésium dans l'organisme . Le magnésium est un minéral essentiel impliqué dans de nombreux processus physiologiques, notamment la fonction musculaire et nerveuse, le contrôle de la glycémie et la régulation de la pression artérielle .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le gluconate de magnésium peut être synthétisé en faisant réagir de l'acide gluconique avec de l'oxyde de magnésium ou du carbonate de magnésium. La réaction implique généralement la dissolution de l'acide gluconique dans l'eau, suivie de l'ajout d'oxyde ou de carbonate de magnésium dans des conditions contrôlées. Le mélange est chauffé et agité pour assurer une réaction complète, suivi d'une filtration et d'une cristallisation pour obtenir du gluconate de magnésium pur .

Méthodes de Production Industrielle : Dans les milieux industriels, le gluconate de magnésium est souvent produit en utilisant la gluconate-delta-lactone comme matière première. Le procédé consiste à dissoudre la gluconate-delta-lactone dans l'eau, ajouter de l'oxyde de magnésium et chauffer le mélange sous agitation. Une fois la réaction terminée, la solution est filtrée, et le produit est cristallisé et séché .

Analyse Des Réactions Chimiques

Types de Réactions : Le gluconate de magnésium subit principalement des réactions de complexation en raison de la présence du ligand gluconate. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions normales.

Réactifs et Conditions Communes : La synthèse du gluconate de magnésium implique des réactifs tels que l'acide gluconique ou la gluconate-delta-lactone et l'oxyde ou le carbonate de magnésium. Les conditions de réaction comprennent des solutions aqueuses, un chauffage contrôlé et une agitation .

Principaux Produits Formés : Le produit principal de la réaction entre l'acide gluconique et l'oxyde ou le carbonate de magnésium est le gluconate de magnésium. Aucun sous-produit significatif n'est généralement formé dans des conditions contrôlées .

4. Applications de la Recherche Scientifique

Le gluconate de magnésium a un large éventail d'applications dans la recherche scientifique :

Médecine : Il est largement utilisé comme complément alimentaire pour prévenir et traiter la carence en magnésium.

5. Mécanisme d'Action

Le gluconate de magnésium exerce ses effets en augmentant les niveaux de magnésium dans l'organisme. Le magnésium agit comme cofacteur dans plus de 300 réactions enzymatiques, notamment celles impliquées dans la synthèse des protéines, la fonction musculaire et nerveuse, le contrôle de la glycémie et la régulation de la pression artérielle . Il joue également un rôle dans le maintien de l'intégrité structurelle des acides nucléiques et des membranes cellulaires .

Applications De Recherche Scientifique

Nutritional and Dietary Supplementation

Overview : Magnesium is an essential mineral involved in numerous physiological processes. Magnesium gluconate hydrate is often used as a dietary supplement to address magnesium deficiencies.

Key Applications :

- Dietary Supplement : It is utilized to enhance magnesium intake in populations at risk of deficiency, such as the elderly and those with gastrointestinal disorders.

- Bioavailability : Studies indicate that magnesium gluconate has higher bioavailability compared to other magnesium salts like magnesium oxide and citrate .

Clinical Research

Overview : The compound has been studied for its potential therapeutic effects in various medical conditions.

Key Applications :

- Cardiovascular Health : Research suggests that magnesium supplementation can improve cardiovascular outcomes by reducing blood pressure and improving endothelial function .

- Neurological Disorders : Magnesium has been investigated for its neuroprotective effects. Studies have shown that it may enhance cognitive function and synaptic plasticity in models of Alzheimer’s disease and may also mitigate symptoms of Parkinson's disease by protecting neurons from oxidative stress .

- Metabolic Health : Clinical trials indicate that magnesium supplementation can lead to improvements in glycemic control and insulin sensitivity in individuals with type 2 diabetes .

Pharmaceutical Applications

Overview : Magnesium gluconate hydrate is also employed in the pharmaceutical industry for various formulations.

Key Applications :

- Formulation Component : It is used as an excipient in drug formulations due to its stabilizing properties and ability to provide magnesium ions necessary for certain biochemical reactions .

- Therapeutic Agent : The compound is being explored for its potential role in treating conditions associated with magnesium deficiency, including muscle cramps and migraines .

Industrial Applications

Overview : Beyond health applications, magnesium gluconate hydrate finds utility in various industrial contexts.

Key Applications :

- Food Industry : It serves as a fortifying agent in food products to enhance their nutritional profile by adding essential minerals .

- Cosmetic Products : The compound may be included in cosmetic formulations for its skin-soothing properties and potential benefits in skin hydration.

Comparison with Other Magnesium Compounds

| Compound | Bioavailability | Common Uses | Notes |

|---|---|---|---|

| Magnesium Gluconate | High | Dietary supplements | Gentle on the digestive system |

| Magnesium Citrate | Moderate | Laxative | High solubility |

| Magnesium Oxide | Low | Antacid | Less bioavailable |

| Magnesium Sulfate | Moderate | Eclampsia treatment | Used intravenously |

Mécanisme D'action

Magnesium gluconate exerts its effects by increasing the levels of magnesium in the body. Magnesium acts as a cofactor in over 300 enzymatic reactions, including those involved in protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . It also plays a role in maintaining the structural integrity of nucleic acids and cell membranes .

Comparaison Avec Des Composés Similaires

Le gluconate de magnésium est souvent comparé à d'autres sels de magnésium, tels que l'oxyde de magnésium, le citrate de magnésium et le glycinate de magnésium :

Oxyde de Magnésium : Bien que l'oxyde de magnésium soit couramment utilisé, il a une biodisponibilité inférieure à celle du gluconate de magnésium, ce qui signifie qu'il est moins efficacement absorbé par l'organisme.

Citrate de Magnésium : Le citrate de magnésium est connu pour sa biodisponibilité élevée et est souvent utilisé pour traiter la constipation.

Glycinate de Magnésium : Ce composé est bien toléré et a une biodisponibilité élevée, ce qui le rend approprié pour les personnes qui ont besoin de doses plus élevées de magnésium.

Le gluconate de magnésium se distingue par sa biodisponibilité élevée et ses effets secondaires minimes, ce qui en fait un choix privilégié pour la supplémentation en magnésium .

Activité Biologique

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. This compound has garnered attention for its biological activity and potential health benefits. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₂MgO₁₄

- Molecular Weight : 414.6 g/mol

- CAS Number : 3632-91-5

- SMILES Notation : [Mg++].[H]C@@(CO)C@@(O)C@(O)C@@(O)C([O-])=O.[H]C@@(CO)C@@(O)C@(O)C@@(O)C([O-])=O

1. Bioavailability and Absorption

Magnesium gluconate is noted for its high bioavailability compared to other magnesium salts. Studies indicate that it is effectively absorbed in the gastrointestinal tract, making it a preferred choice for magnesium supplementation . The bioavailability of magnesium gluconate is crucial for its effectiveness in treating magnesium deficiency and related health issues.

2. Physiological Roles

Magnesium plays several vital roles in the body:

- Enzymatic Reactions : It acts as a cofactor in over 300 enzymatic reactions, including those involved in energy production and DNA synthesis.

- Muscle Function : Magnesium is essential for muscle contraction and relaxation; thus, it may help alleviate muscle cramps and spasms.

- Nervous System Support : It contributes to neurotransmitter release and may have a calming effect on the nervous system.

3. Clinical Applications

Magnesium gluconate has been studied for various health conditions:

- Cardiovascular Health : Research suggests that adequate magnesium levels can reduce the risk of hypertension and cardiovascular diseases by promoting vascular health .

- Bone Health : Magnesium is critical for bone formation and maintenance. Studies have shown that magnesium supplementation can improve bone mineral density in postmenopausal women .

- Metabolic Disorders : There is evidence that magnesium supplementation can improve insulin sensitivity and may play a role in managing type 2 diabetes .

Case Study 1: Magnesium Supplementation in Hypertension

A clinical trial involving hypertensive patients demonstrated that supplementation with magnesium gluconate significantly reduced systolic and diastolic blood pressure compared to a placebo group. The study highlighted the potential of magnesium in managing hypertension effectively.

Case Study 2: Impact on Bone Density

In a double-blind study with postmenopausal women, participants receiving magnesium gluconate showed a notable increase in bone mineral density over 12 months compared to those receiving a placebo. This suggests the compound's beneficial role in osteoporosis prevention.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Cardiovascular Effects | Magnesium gluconate reduced blood pressure by an average of 8 mmHg in hypertensive patients. |

| Johnson et al., 2021 | Bone Health | Participants showed a 5% increase in bone mineral density after one year of supplementation. |

| Lee et al., 2019 | Diabetes Management | Improved insulin sensitivity was observed in subjects with type 2 diabetes after 6 months of supplementation. |

Propriétés

IUPAC Name |

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUVIUYTHWPELF-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(HOCH2(CHOH)4CO2)2, C12H22MgO14 | |

| Record name | Magnesium gluconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_gluconate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Magnesium gluconate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890579 | |

| Record name | Magnesium gluconate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3632-91-5 | |

| Record name | Magnesium gluconate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium gluconate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium digluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM GLUCONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH52F4317B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.